16-Formyldigitalinum verum

Beschreibung

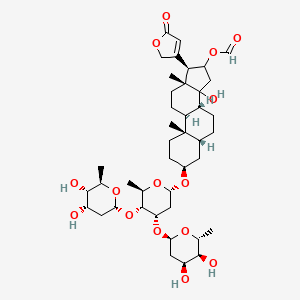

16-Formyldigitalinum verum is a cardiac glycoside derivative characterized by a formyl group (-CHO) substitution at the 16-position of the digitalinum backbone. Cardiac glycosides are steroidal compounds known for their inhibitory effects on Na⁺/K⁺-ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility. This compound is structurally related to other digitalis derivatives, such as gitoxin and digoxin, but its pharmacological and physicochemical properties are distinct due to the formyl modification .

Eigenschaften

CAS-Nummer |

73987-01-6 |

|---|---|

Molekularformel |

C42H64O15 |

Molekulargewicht |

808.9 g/mol |

IUPAC-Name |

[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C42H64O15/c1-20-37(47)28(44)14-33(52-20)56-30-16-35(54-22(3)39(30)57-34-15-29(45)38(48)21(2)53-34)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(46)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-45,47-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31?,33-,34-,35-,36+,37-,38-,39-,40+,41-,42?/m1/s1 |

InChI-Schlüssel |

IMIMKPWRAQJJNB-KCTVDHCLSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7(C6(CC([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 16-Formyldigitalinum verum involves several steps, starting from digitalinum verum. One method includes the partial acetylation of digitalinum verum to produce 16-acetyl digitalinum verum, which is then further modified to obtain 16-Formyldigitalinum verum . Industrial production methods often involve the use of specific reagents and controlled reaction conditions to ensure the purity and efficacy of the final product.

Analyse Chemischer Reaktionen

16-Formyldigitalinum verum undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

16-Formyldigitalinum verum has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cardiac glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on heart conditions. The compound is also used in industrial applications, particularly in the development of pharmaceuticals .

Wirkmechanismus

The mechanism of action of 16-Formyldigitalinum verum involves its interaction with the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides, but 16-Formyldigitalinum verum is noted for its rapid onset and potent effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below highlights key structural differences between 16-Formyldigitalinum verum and related cardiac glycosides:

| Compound Name | Core Structure | Substituent at Position 16 | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 16-Formyldigitalinum verum | Digitalinum | Formyl (-CHO) | ~782 (estimated) | Lactone, hydroxyl, formyl |

| Gitoxin | Gitoxigenin | Hydroxyl (-OH) | 780.95 | Lactone, hydroxyl |

| 16-Acetylgitoxin | Gitoxigenin | Acetyl (-OCOCH₃) | 823.00 | Lactone, acetyl |

| Digoxin | Digitoxigenin | Hydroxyl (-OH) | 780.95 | Lactone, hydroxyl |

Sources : Structural data inferred from chemical databases and related analogs .

Pharmacological Activity

- However, its Na⁺/K⁺-ATPase inhibition efficacy remains understudied.

- Gitoxin : Exhibits moderate cardiotonic activity but lower therapeutic index than digoxin due to slower metabolism.

- 16-Acetylgitoxin : Acetylation improves solubility in lipid matrices, favoring prolonged action but requiring enzymatic hydrolysis for activation .

Solubility and Stability

- 16-Formyldigitalinum verum : Predicted lower aqueous solubility than hydroxylated derivatives due to the formyl group’s hydrophobic nature. Stability in acidic conditions requires further validation.

- Gitoxin: Moderately soluble in ethanol and water (1:10 ratio).

- 16-Acetylgitoxin : Highly soluble in chloroform and dimethyl sulfoxide (DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.